

# Experimental Data on Biological Activity

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Experimental data supports **Avotaciclib**'s role in inhibiting tumor cell proliferation and inducing apoptosis, particularly in synergistic combinations.

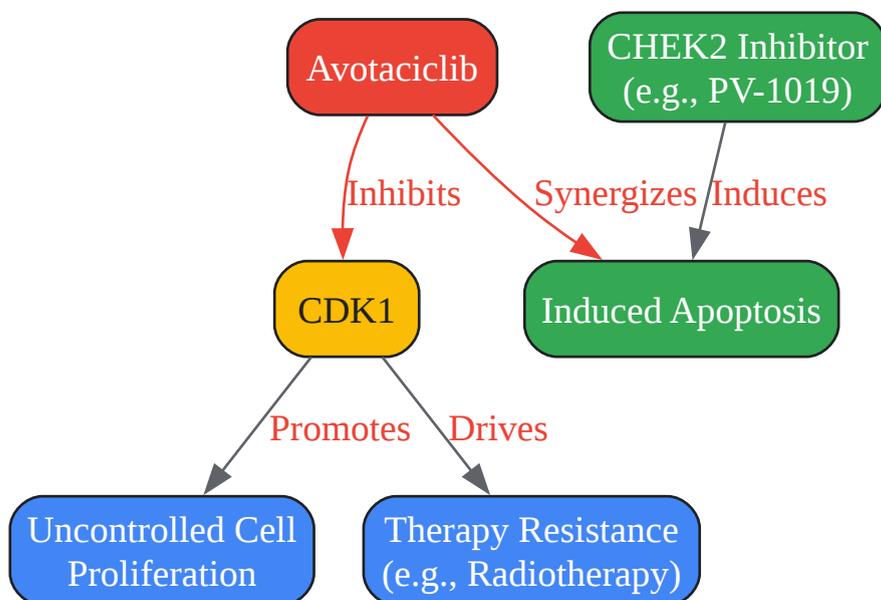
Assay Type	Cell Line / Context	Key Findings
Cell Viability Assay	Radiotherapy-resistant non-small cell lung cancer (NSCLC) cells (H1437R, H1568R, H1703R, H1869R) [1] [2]	Inhibited cell viability with EC <sub>50</sub> values ranging from <b>0.580 μM to 0.918 μM</b> after 48 hours of treatment [1].
Synergy Study	Radiotherapy-resistant NSCLC cells in combination with CHEK2 inhibitor (PV-1019) [1] [2]	Enhanced sensitivity to CHEK2 inhibitor. <b>Pharmacological or genetic inhibition of CDK1</b> synergistically promoted death of therapy-resistant NSCLC cells [2].

## Computational Predictions and Docking Studies

Integrated computational analyses highlight CDK1's role as a therapeutic target, with studies assessing **Avotaciclib**'s binding potential.

Study Focus	Key Findings on CDK1/Avotaciclib
Target Validation in EOC	CDK1 emerged as a central hub gene, with overexpression strongly associated with poor prognosis in Epithelial Ovarian Cancer (EOC) [3].
Molecular Docking	In a study evaluating seven compounds, <b>Naringin</b> showed high-affinity binding to CDK1. While this study did not explicitly detail Avotaciclib's binding, it established a computational framework for evaluating CDK1 inhibitors [3].

The following diagram illustrates the conceptual signaling pathway and therapeutic rationale for targeting CDK1 with **Avotaciclib**, particularly in resistant cancers, based on the described research [1] [3] [4]:



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## References

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3. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]
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